molecular formula C16H18N4O3S B2356239 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 891101-09-0

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea

Katalognummer: B2356239
CAS-Nummer: 891101-09-0
Molekulargewicht: 346.41
InChI-Schlüssel: YBKKFIKLIONMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This high-purity chemical compound, 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea, is offered exclusively for research applications. Its sophisticated molecular architecture, integrating a pyrrolidinone scaffold with urea-linked aryl and thiazole groups, suggests significant potential for interaction with biological targets, particularly serotonin (5-HT) receptors . Serotonin receptors, especially 5-HT1D and 5-HT1B, have been identified as promising therapeutic targets in oncology. Research indicates that inhibiting these receptors can decrease cancer cell viability, unveiling a novel strategy for treating cancers such as breast cancer, liver cancer, and lung cancer . The structure of this compound is characteristic of small organic molecules developed as selective receptor inhibitors, making it a valuable candidate for investigating these pathways in disease models . Researchers can utilize this compound to probe its precise mechanism of action, its selectivity across the 5-HT receptor family, and its effects on cell proliferation and viability in various assay systems. It is intended for use in foundational biochemical and pharmacological research to explore new mechanisms in disease pathology and potential therapeutic interventions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-9-24-16(17-10)19-15(22)18-11-7-14(21)20(8-11)12-3-5-13(23-2)6-4-12/h3-6,9,11H,7-8H2,1-2H3,(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKFIKLIONMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization to Form the Pyrrolidinone Core

The pyrrolidinone ring is synthesized via a Michael addition-cyclization sequence. Starting with 4-methoxyaniline, reaction with ethyl acetoacetate in the presence of a Lewis acid (e.g., zinc chloride) generates an enamine intermediate. Subsequent acid-catalyzed cyclization yields 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-one.

Key Reaction Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: Reflux (80–100°C)
  • Catalyst: Concentrated HCl or p-toluenesulfonic acid

Introduction of the Methylamine Side Chain

The ketone group at the 3-position of the pyrrolidinone undergoes reductive amination to introduce the methylamine moiety. Treatment with methylamine and sodium cyanoborohydride in methanol affords the desired 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine.

Optimization Notes :

  • Excess methylamine (2–3 equivalents) ensures complete conversion.
  • Reaction time: 12–24 hours at room temperature.

Synthesis of 4-Methylthiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction , which involves condensation of an α-haloketone with thiourea. For 4-methylthiazol-2-amine:

  • α-Bromoketone Preparation : 2-Bromo-1-(4-methylphenyl)ethanone is synthesized by bromination of 4-methylacetophenone using bromine in acetic acid.
  • Cyclization with Thiourea : The α-bromoketone reacts with thiourea in ethanol under reflux, yielding 4-methylthiazol-2-amine.

Reaction Mechanism :

  • Nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone.
  • Cyclization and elimination of HBr to form the thiazole ring.

Yield Optimization :

  • Stoichiometric ratio of 1:1.2 (α-bromoketone:thiourea).
  • Reaction time: 4–6 hours.

Urea Linkage Formation

Isocyanate-Mediated Coupling

The most efficient method for urea formation involves reacting the pyrrolidinone methylamine with 4-methylthiazol-2-yl isocyanate .

Synthesis of 4-Methylthiazol-2-yl Isocyanate :

  • Phosgenation : Treatment of 4-methylthiazol-2-amine with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the isocyanate.
    $$
    \text{4-Methylthiazol-2-amine} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{4-Methylthiazol-2-yl isocyanate} + 3 \text{HCl}
    $$
    Conditions :
    • Anhydrous dichloromethane, 0–5°C.
    • Slow addition of triphosgene to avoid exothermic side reactions.

Coupling Reaction :
The pyrrolidinone methylamine and thiazolyl isocyanate are combined in tetrahydrofuran (THF) with triethylamine as a base:
$$
\text{Pyrrolidinone methylamine} + \text{Thiazolyl isocyanate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Urea}
$$
Optimization :

  • Molar ratio: 1:1.1 (amine:isocyanate).
  • Reaction time: 12–18 hours at room temperature.
  • Yield: 65–75% after column chromatography (silica gel, ethyl acetate/heptane).

Alternative Carbamoyl Chloride Route

If isocyanate handling proves challenging, the thiazol-2-amine can be converted to a carbamoyl chloride using phosgene or thionyl chloride. Subsequent reaction with the pyrrolidinone methylamine forms the urea.

Limitations :

  • Lower yields (50–60%) due to competing side reactions.
  • Requires strict moisture control.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages in heat and mass transfer:

  • Pyrrolidinone Synthesis : Tubular reactors with immobilized acid catalysts enhance cyclization efficiency.
  • Urea Coupling : Microreactors with precise temperature control minimize byproduct formation.

Analytical Characterization

Critical data for verifying the target compound:

Technique Key Observations
$$^1$$H NMR - δ 2.1 (s, 3H, thiazole-CH$$3$$)
- δ 3.8 (s, 3H, OCH$$
3$$)
- δ 6.9–7.4 (m, aromatic protons)
IR Spectroscopy - 1680 cm$$^{-1}$$ (C=O, pyrrolidinone)
- 1640 cm$$^{-1}$$ (urea C=O)
HPLC Retention time: 8.2 min (C18 column, acetonitrile/water gradient)
Mass Spectrometry [M+H]$$^+$$ m/z 386.4 (calculated for C$${20}$$H$${23}$$N$$4$$O$$3$$S)

Challenges and Mitigation Strategies

  • Isocyanate Stability :
    • Use freshly distilled solvents and anhydrous conditions to prevent hydrolysis.
  • Regioselectivity in Thiazole Synthesis :
    • Optimize Hantzsch reaction conditions to favor 4-methyl substitution.
  • Purification Difficulties :
    • Employ gradient elution in column chromatography (ethyl acetate → methanol) to resolve polar byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Urea-Linked Pyrrolidinone Derivatives

The compound’s closest analogs include:

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Structural difference: Replaces the 4-methylthiazol group with a 4-ethoxyphenyl. However, the absence of the thiazole heterocycle reduces opportunities for π-π stacking or metal coordination.

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea ():

  • Structural difference : Substitutes the 4-methylthiazol with a simple phenyl group.
  • Impact : Loss of the thiazole’s aromatic nitrogen and sulfur atoms diminishes hydrogen-bonding and polar interactions, likely reducing binding affinity in targets sensitive to heterocyclic motifs.

Thiazole-Containing Analogs ()

Compounds 4 and 5 in feature thiazole cores linked to fluorophenyl-triazolyl-pyrazoline groups. Key comparisons:

  • Synthesis : Both the target compound and analogs are synthesized in high yields (>75%) using polar solvents (e.g., DMF), but the latter employs fluorinated aryl groups, which may complicate crystallization due to increased polarity .
  • Conformation: The fluorophenyl groups in adopt perpendicular orientations relative to the molecular plane, introducing steric bulk. In contrast, the target compound’s 4-methoxyphenyl is likely coplanar with the pyrrolidinone ring, enhancing conjugation and electronic delocalization .

Urea Derivatives with Pyrazolopyrimidinones ()

  • MK13 (): A urea-linked dimethoxyphenyl-pyrazole derivative. Key difference: The pyrazole ring replaces the pyrrolidinone-thiazole system.
  • Methyl groups enhance solubility but reduce aromatic surface area for hydrophobic interactions .

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Synthesis Solvent Crystallographic Notes
Target Compound Urea-pyrrolidinone-thiazole 4-Methoxyphenyl, 4-methylthiazol Not specified Likely planar conformation
(Compound 4) Thiazole-fluorophenyl-triazol 4-Chlorophenyl, 4-fluorophenyl DMF Triclinic, P¯I symmetry, non-planar
(Ethoxyphenyl analog) Urea-pyrrolidinone 4-Ethoxyphenyl Not specified Data unavailable
(MK13) Urea-pyrazole 3,5-Dimethoxyphenyl Acetic acid Not crystallographically characterized

Electronic and Steric Effects

  • 4-Methoxyphenyl vs. Fluorophenyl : The methoxy group is electron-donating (+M effect), enhancing electron density on the phenyl ring, whereas fluorophenyl groups () are electron-withdrawing (-I effect), altering charge distribution and reactivity .
  • Thiazole vs.

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, urea-thiazole hybrids are known for kinase inhibition (e.g., EGFR inhibitors), warranting further study .
  • Solubility and LogP : The 4-methylthiazol group may lower LogP compared to ethoxyphenyl analogs, improving aqueous solubility. Experimental measurements are needed.
  • Conformational Studies: Molecular dynamics simulations or X-ray crystallography could clarify the planarity of the pyrrolidinone-thiazole system and its impact on bioactivity.

Biologische Aktivität

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolidinone ring
  • A methoxyphenyl group
  • A methylthiazole moiety

These structural components contribute to its reactivity and interaction with biological targets. The molecular formula is C17H24N2O3C_{17}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 304.4 g/mol.

The biological activity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing pathways involved in disease processes.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It can act on receptors, potentially altering signaling cascades involved in inflammation or cancer.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

StudyFindings
In vitro studies Demonstrated significant inhibition of myeloperoxidase (MPO), which is implicated in inflammatory processes .
Anticancer activity Exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
Antimicrobial properties Showed effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Inflammation Models: In a preclinical model of inflammation, the compound significantly reduced markers of inflammation, indicating its potential use in treating autoimmune disorders.
  • Cancer Research: In vitro assays demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, highlighting its role as a potential anticancer agent.
  • Antimicrobial Activity: The compound was tested against multi-drug resistant bacterial strains, showing promising results that warrant further investigation for therapeutic applications.

Q & A

Q. How does pH affect the compound’s stability in biological buffers?

  • Answer :
  • Acidic conditions (pH < 5) : Protonation of the thiazole nitrogen accelerates hydrolysis.
  • Neutral/basic conditions : Urea bond remains stable; use phosphate buffers (pH 7.4) for in vitro assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.